MBM-17

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化学反応の分析

MBM-17 undergoes various chemical reactions, primarily focusing on its role as an inhibitor of Nek2. The compound induces cell cycle arrest and apoptosis in cancer cells . Common reagents used in these reactions include dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 . The major products formed from these reactions are cancer cells arrested in the G2/M phase and undergoing apoptosis .

科学的研究の応用

MBM-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a potent inhibitor of NIMA-related kinase 2 (Nek2) . In biology and medicine, this compound is utilized for its ability to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis . This makes it a valuable compound for cancer research and potential therapeutic applications . In the industry, this compound is used for research purposes to study its effects on cancer cells and its potential as an antitumor agent .

作用機序

MBM-17 exerts its effects by inhibiting NIMA-related kinase 2 (Nek2), a serine/threonine kinase involved in cell cycle regulation . By inhibiting Nek2, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells . This mechanism involves the disruption of microtubule organization and spindle formation, leading to the inhibition of cancer cell proliferation .

類似化合物との比較

MBM-17 is unique in its potent inhibition of NIMA-related kinase 2 (Nek2) with an IC50 value of 3 nM . Similar compounds include MBM-55, which also inhibits Nek2 but with a slightly different IC50 value . Other related compounds include various inhibitors of Aurora kinase, such as Alisertib and TCS7010, which target different kinases but share similar mechanisms of inducing cell cycle arrest and apoptosis .

生物活性

MBM-17 is a potent inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a significant role in cell cycle regulation and is implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

This compound exhibits its biological activity primarily through the inhibition of Nek2, which is crucial for cell proliferation and survival in cancer cells. The compound has an impressive inhibitory concentration (IC50) of 3 nM , indicating its high potency against Nek2 .

Key Mechanisms:

- Cell Cycle Regulation : By inhibiting Nek2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest, particularly at the G2/M phase. This effect is crucial for preventing cancer cell proliferation .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating pro-apoptotic pathways and downregulating anti-apoptotic proteins .

- Impact on Tumor Growth : In preclinical studies, this compound has shown significant anti-tumor activity both in vitro and in vivo, effectively reducing tumor size in various cancer models .

Efficacy in Cancer Treatment

This compound has been tested across several cancer types, demonstrating its potential as a therapeutic agent. Below are summarized findings from key studies:

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

-

Gastric Cancer Study :

- Objective : To evaluate the effects of this compound on gastric cancer cells.

- Findings : Treatment with this compound resulted in decreased cell viability and migration capabilities, alongside increased apoptosis markers. The study concluded that this compound could be a promising candidate for gastric cancer therapy .

-

Breast Cancer Research :

- Objective : To assess the impact of this compound on breast cancer progression.

- Findings : The compound significantly inhibited the growth of MDA-MB-231 cells and induced apoptosis. This suggests that targeting Nek2 with this compound could be an effective strategy for treating aggressive breast cancers .

- Lung Cancer Clinical Trials :

特性

IUPAC Name |

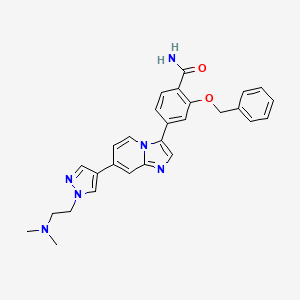

4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O2/c1-32(2)12-13-33-18-23(16-31-33)21-10-11-34-25(17-30-27(34)15-21)22-8-9-24(28(29)35)26(14-22)36-19-20-6-4-3-5-7-20/h3-11,14-18H,12-13,19H2,1-2H3,(H2,29,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENORGCYKWQFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。